molecular formula C15H13Cl2N3O3 B11050682 5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11050682
M. Wt: 354.2 g/mol
InChI Key: WHSCMTAKHIAURM-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrrolo[2,3-d]pyrimidines. It features a unique structure with chlorine atoms at positions 4 and 6, as well as a trichloromethyl group at position 2. The synthesis of this compound involves microwave-assisted techniques, which provide a robust approach for its preparation .

Preparation Methods

The synthetic route to obtain this compound includes the following steps:

    Condensation and Cyclization: Starting from 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, a condensation reaction occurs with sodium methoxide, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions.

Scientific Research Applications

    Chemistry: This compound serves as a valuable scaffold for designing novel derivatives with potential biological activities.

    Biology and Medicine: Researchers explore its anticancer properties. Notably, compounds derived from this structure exhibit promising cytotoxic effects against cancer cell lines, including MCF7, HePG2, and PACA2.

    Industry: Its applications extend to drug discovery and development.

Mechanism of Action

The compound likely exerts its effects through interactions with molecular targets, including Bcl2 anti-apoptotic protein. Further studies are needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

    Uniqueness: Its chlorine-substituted pyrrolo[2,3-d]pyrimidine core sets it apart.

    Similar Compounds: While this compound stands out, related structures include other pyrrolo[2,3-d]pyrimidines with diverse substituents.

Properties

Molecular Formula

C15H13Cl2N3O3

Molecular Weight

354.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H13Cl2N3O3/c1-19-13-12(14(22)20(2)15(19)23)8(6-11(21)18-13)7-3-4-9(16)10(17)5-7/h3-5,8H,6H2,1-2H3,(H,18,21)

InChI Key

WHSCMTAKHIAURM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N(C1=O)C

Origin of Product

United States

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